3,3-Dimethyl-1-[2-(1,3-thiazol-5-yl)acetyl]piperidine-2-carbonitrile
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Overview
Description
3,3-Dimethyl-1-[2-(1,3-thiazol-5-yl)acetyl]piperidine-2-carbonitrile is a complex organic compound that features a thiazole ring, a piperidine ring, and a nitrile group. The thiazole ring is known for its diverse biological activities, making this compound of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-[2-(1,3-thiazol-5-yl)acetyl]piperidine-2-carbonitrile typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the reaction of α-haloketones with thiourea. The piperidine ring is then introduced through a cyclization reaction, and the nitrile group is added via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and solvent conditions during the synthesis process. Catalysts may also be used to accelerate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-[2-(1,3-thiazol-5-yl)acetyl]piperidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
3,3-Dimethyl-1-[2-(1,3-thiazol-5-yl)acetyl]piperidine-2-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-[2-(1,3-thiazol-5-yl)acetyl]piperidine-2-carbonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitrile group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure and exhibit similar biological activities.
Piperidine Derivatives: Compounds like piperidine-4-carboxamide and 1-benzylpiperidine share the piperidine ring and are used in various medicinal applications.
Uniqueness
3,3-Dimethyl-1-[2-(1,3-thiazol-5-yl)acetyl]piperidine-2-carbonitrile is unique due to its combination of a thiazole ring, a piperidine ring, and a nitrile group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
3,3-dimethyl-1-[2-(1,3-thiazol-5-yl)acetyl]piperidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-13(2)4-3-5-16(11(13)7-14)12(17)6-10-8-15-9-18-10/h8-9,11H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHYWIOUWQDQPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1C#N)C(=O)CC2=CN=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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